molecular formula C15H17IO3 B1345393 trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-96-1

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B1345393
CAS No.: 735274-96-1
M. Wt: 372.2 g/mol
InChI Key: KRBZJRBTKJYOEH-GXFFZTMASA-N
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Description

Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is an iodinated organic compound with the molecular formula C15H17IO3. This compound is known for its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and an iodophenyl group. It is also referred to as iodotempamide or iodohippuric acid.

Preparation Methods

The synthesis of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions to form the corresponding tricyclic indole . This intermediate can then be further reacted to introduce the iodophenyl group and the carboxylic acid functionality . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .

Chemical Reactions Analysis

Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound’s iodinated structure makes it useful in radiolabeling studies.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:

    Iodobenzoic acid: Another iodinated compound with a simpler structure.

    Iodophenylacetic acid: Similar in having an iodophenyl group but differs in the rest of the structure.

    Iodocyclohexanecarboxylic acid: Similar cyclohexane ring structure but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-96-1, is an organic compound characterized by its unique structure, which includes a cyclohexane ring and an iodophenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C15H17IO3
  • Molecular Weight : 372.2 g/mol
  • Structural Formula :
trans 2 2 3 Iodophenyl 2 oxoethyl cyclohexane 1 carboxylic acid\text{trans 2 2 3 Iodophenyl 2 oxoethyl cyclohexane 1 carboxylic acid}

Synthesis

The synthesis of this compound typically involves the reaction of 3-iodobenzaldehyde with cyclohexanone under basic conditions, followed by oxidation and carboxylation steps to yield the final product. The overall reaction can be summarized as follows:

  • Formation of the intermediate : Reaction of 3-iodobenzaldehyde with cyclohexanone.
  • Oxidation : Using oxidizing agents to convert intermediates into the desired carboxylic acid.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure this compound.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For example, derivatives containing halogen substituents have shown enhanced cytotoxic effects against various cancer cell lines, particularly in breast cancer models. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in MDA-MB-231 cells, a triple-negative breast cancer line .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.
  • Modulation of Apoptosis Pathways : By influencing apoptotic pathways, it can promote programmed cell death in malignant cells.
  • Interaction with Cellular Targets : The iodophenyl group may facilitate interactions with cellular targets through halogen bonding, enhancing binding affinities compared to non-halogenated counterparts .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has shown potential anti-inflammatory effects. Studies suggest that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduced apoptosis in MDA-MB-231 cells
Anti-inflammatoryReduced levels of pro-inflammatory cytokines
Enzyme InhibitionPotential inhibition of protein kinases

Notable Research Findings

  • Cytotoxicity Assays : A study demonstrated that trans derivatives exhibited IC50 values lower than many existing chemotherapeutic agents, indicating promising efficacy against resistant cancer cell lines .
  • Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to active sites of targeted kinases, suggesting a rational basis for its biological activity .

Properties

IUPAC Name

(1R,2S)-2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBZJRBTKJYOEH-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001156692
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735274-96-1
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001156692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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